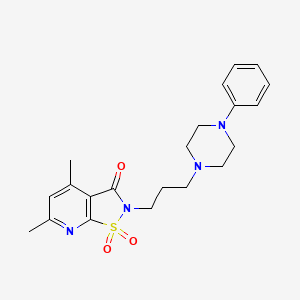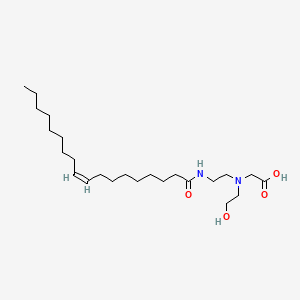
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is a complex organic compound with a unique structure that includes a hydroxyethyl group, an amide linkage, and a long-chain unsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine typically involves the reaction of oleic acid with ethanolamine and glycine. The process includes the following steps:
Esterification: Oleic acid reacts with ethanolamine to form an ester intermediate.
Amidation: The ester intermediate undergoes amidation with glycine to form the final product.
The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is used as a surfactant in emulsion polymerization and as a stabilizer in various chemical reactions.
Biology
In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine
In medicine, it is explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry
Industrially, it is used in the formulation of detergents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine involves its ability to interact with lipid bilayers and proteins. The hydroxyethyl group and the long-chain fatty acid allow it to insert into lipid membranes, altering their properties and affecting membrane-bound proteins. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
Uniqueness
Compared to similar compounds, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine has a unique combination of functional groups that provide specific surfactant properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other surfactants.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93893-26-6 |
|---|---|
Formule moléculaire |
C24H46N2O4 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C24H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30)/b10-9- |
Clé InChI |
WZYZRBKYWZVNTR-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



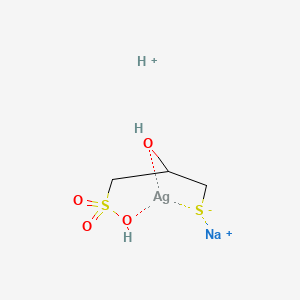

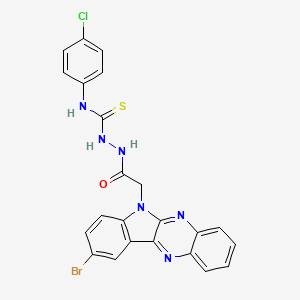

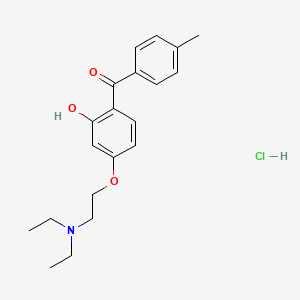
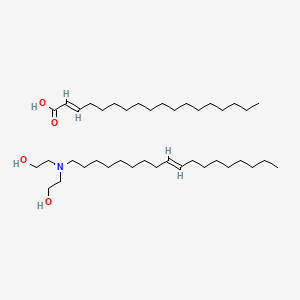


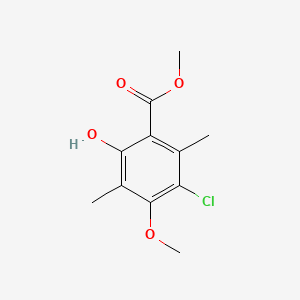
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
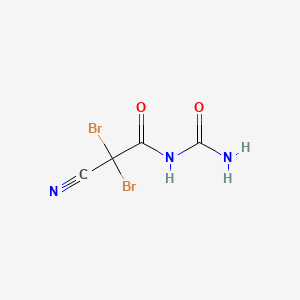
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
